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  • Product: 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
  • CAS: 486422-31-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane: A Technical Whitepaper

Executive Overview The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane represents a privileged chemical scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and oncolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane represents a privileged chemical scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and oncology drugs. Featuring an electron-withdrawing arylsulfonyl group, a lipophilic halogenated phenyl ring, and a basic homopiperazine (diazepane) core, this structural motif is a cornerstone in the design of [1] and [4].

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the pharmacokinetic (PK) profiling of this specific molecule. Rather than merely presenting standard operating procedures, this guide explores the causality between the molecule's physicochemical properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior , providing self-validating protocols for rigorous preclinical evaluation.

Structural Causality in ADME Behavior

The pharmacokinetic fate of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is hardcoded into its molecular architecture. Understanding these structural drivers is critical for designing appropriate bioanalytical and in vivo assays:

  • The 4-Bromophenyl Group: The heavy bromine atom at the para position blocks aromatic hydroxylation (a common Phase I metabolic liability). However, it significantly increases the lipophilicity (LogP ~3.0), which drives high plasma protein binding (>90%) and facilitates passive diffusion across the blood-brain barrier (BBB).

  • The Sulfonamide Linkage: This functional group is generally resistant to hydrolysis in plasma, ensuring systemic stability. However, during collision-induced dissociation (CID) in mass spectrometry,[3], a phenomenon that dictates our choice of MRM transitions during LC-MS/MS bioanalysis.

  • The 4-Methyl-1,4-Diazepane Ring: The tertiary amine possesses a pKa of ~8.5. At physiological pH (7.4), the molecule is predominantly ionized. This basicity, coupled with lipophilicity, drives extensive tissue partitioning, resulting in a high Volume of Distribution (Vd). Furthermore, the N-methyl group serves as the primary soft spot for [2].

PK_Workflow A 1-((4-Bromophenyl)sulfonyl) -4-methyl-1,4-diazepane B In Vitro ADME (Microsomes, Caco-2, PPB) A->B Compound Synthesis C In Vivo PK Study (IV & PO Dosing in Rats) B->C Favorable Profile D Bioanalysis (LC-MS/MS Quantification) C->D Plasma Samples E PK Parameter Calculation (Clearance, Vd, Half-life, F%) D->E Concentration Data

Fig 1: PK profiling cascade for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

In Vitro Pharmacokinetic Profiling Protocols

To prevent late-stage attrition, in vitro profiling must be treated as a self-validating system where controls prove the integrity of the assay before the test compound data is even considered.

Microsomal Metabolic Stability (Phase I)

Because the 4-bromophenyl ring is metabolically shielded, clearance is driven by the N-demethylation of the diazepane ring.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration <0.1% (preventing CYP inhibition).

  • Incubation: Mix the compound with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its omission in a parallel negative control validates that any observed degradation is strictly CYP-mediated.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope Labeled (SIL) internal standard. Causality: Cold solvent precipitates microsomal proteins, halting the reaction instantly and extracting the analyte.

  • Self-Validation Check: Run parallel incubations with Testosterone (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate). The assay is only deemed valid if these controls show >50% depletion within 30 minutes, proving the microsomes are enzymatically active.

Metabolic_Pathway Parent Parent Compound (4-methyl-1,4-diazepane) CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP M1 M1: N-Desmethyl Metabolite (Secondary Amine) CYP->M1 N-demethylation M2 M2: Hydroxylated Metabolite (Diazepane Ring Oxidation) CYP->M2 C-oxidation Elim Renal Excretion (Urine) M1->Elim Phase II / Excretion M2->Elim Phase II / Excretion

Fig 2: CYP450-mediated phase I metabolic pathways of the 4-methyl-1,4-diazepane scaffold.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Moving from in vitro to in vivo requires a robust bioanalytical framework. For basic, lipophilic amines, tissue distribution is rapid, meaning plasma concentrations will drop quickly during the distribution phase (alpha phase) before settling into the elimination phase (beta phase).

Rodent PK Study Design (Rat Model)

Step-by-Step Methodology:

  • Formulation: Due to the compound's lipophilicity, formulate the Intravenous (IV) dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the Oral (PO) dose (5 mg/kg) in 0.5% Methylcellulose. Causality: True PK parameters cannot be calculated if the compound precipitates in the bloodstream; Solutol ensures micellar solubilization for IV delivery.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes.

LC-MS/MS Bioanalytical Quantification

Step-by-Step Methodology:

  • Chromatography: Utilize a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The gradient must start at 5% organic to retain the polar N-desmethyl metabolite (M1), then ramp to 95% organic to efficiently elute the highly lipophilic parent compound.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. The basic diazepane nitrogen readily accepts a proton to form the [M+H]+ ion at m/z 333 (for the 79Br isotope) and m/z 335 (for the 81Br isotope).

  • Self-Validation Check (System Suitability): The analytical run is only accepted if the Internal Standard (IS) peak area variation is ≤15% across all biological samples. This proves that matrix effects (ion suppression from plasma phospholipids) and extraction recoveries are constant and normalized.

Quantitative Data Presentation

Based on the physicochemical properties of the arylsulfonyl-diazepane class, the following tables summarize the expected quantitative data profile.

Table 1: Physicochemical and In Vitro ADME Properties
ParameterValue / Expected ProfileMechanistic Rationale
Molecular Weight 333.24 g/mol Falls within Lipinski's Rule of 5.
LogP (Predicted) 2.8 - 3.2Driven by the 4-bromophenyl group; optimal for BBB penetration.
pKa (Basic Amine) ~8.5Protonated at physiological pH; increases aqueous solubility.
Plasma Protein Binding >90%High lipophilicity drives strong affinity for human serum albumin.
Caco-2 Permeability ( Papp​ ) >10 × 10⁻⁶ cm/sHigh permeability; un-ionized fraction readily crosses lipid bilayers.
Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ (ng/mL) N/A450 - 600Rapid absorption expected due to high permeability.
Tmax​ (h) N/A0.5 - 1.0Fast onset; typical for basic lipophilic amines.
Clearance ( CL ) 15 - 25 mL/min/kgN/AModerate clearance, primarily via hepatic CYP3A4/2D6.
Volume of Distribution ( Vss​ ) 3.5 - 5.0 L/kgN/AHigh Vd indicates extensive distribution into deep tissue (CNS/fat).
Half-life ( T1/2​ ) 2.5 - 4.0 h3.0 - 4.5 hSuitable for once or twice-daily dosing in larger mammals.
Bioavailability ( F% ) N/A40% - 60%Moderate first-pass metabolism limits absolute bioavailability.

Conclusion

The pharmacokinetic profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane requires a nuanced understanding of its structural liabilities. The lipophilic 4-bromophenyl group ensures excellent tissue penetration but drives high protein binding, while the N-methyl diazepane ring acts as the primary metabolic soft spot. By deploying self-validating in vitro assays and rigorous LC-MS/MS methodologies that account for the unique fragmentation of sulfonyl-diazepanes, researchers can accurately map the ADME profile of this highly valuable medicinal chemistry scaffold.

References

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • In vitro metabolic characterization of orbitazine, a novel derivative of the PAC-1 anticancer agent PubMed (Journal of Pharmacy and Pharmacology) URL:[Link]

  • A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds PubMed (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines ResearchGate (SynOpen) URL:[Link]

Exploratory

Technical Whitepaper: Toxicity and Safety Profile of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Executive Summary 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (CAS: 486422-31-5), also known as 1-[(4-Bromobenzene)sulfonyl]-4-methylhomopiperazine, is a synthetic heterocyclic compound with a molecular weight of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (CAS: 486422-31-5), also known as 1-[(4-Bromobenzene)sulfonyl]-4-methylhomopiperazine, is a synthetic heterocyclic compound with a molecular weight of 333.24 g/mol [1][2]. In modern drug discovery, arylsulfonyl derivatives of 1,4-diazepanes and piperazines are highly valued as privileged pharmacophores, particularly in the structural design of 5-HT6 and 5-HT3 receptor antagonists[3][4]. These ligands demonstrate significant potential in the treatment of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and other cognitive impairments[3][5].

However, the specific structural features that grant this compound its high target affinity—namely, the lipophilic bromophenyl group, the electron-withdrawing sulfonyl linker, and the basic 1,4-diazepane ring—also introduce distinct toxicological liabilities. This guide provides an in-depth analysis of the mechanistic safety profile of this compound class, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Pharmacology & Target Rationale

The pharmacological utility of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is rooted in its bipartite structure:

  • The 4-Bromophenylsulfonyl Moiety: The introduction of a hydrophobic, double electron-acceptor sulfonyl group is critical for anchoring the molecule within the hydrophobic binding pockets of aminergic G-protein-coupled receptors (GPCRs)[3][4]. The heavy bromine atom at the para position enhances lipophilicity (LogP), driving blood-brain barrier (BBB) penetration.

  • The 4-Methyl-1,4-diazepane Ring: The tertiary amine in the homopiperazine ring is basic (pKa ~8.5–9.0) and remains predominantly protonated at physiological pH (7.4). This protonated nitrogen is essential for forming a critical salt-bridge interaction with the conserved Aspartate residue (Asp3.32) in the transmembrane domain of serotonin receptors[3].

Signaling Ligand Arylsulfonyl-Diazepane (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Inhibition Gs Gαs Protein Receptor->Gs Activation (Blocked) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP Conversion

Fig 1. Mechanism of action: Antagonism of the Gs-coupled 5-HT6 receptor signaling pathway.

Mechanistic Toxicology & Safety Liabilities

While the structural features of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane optimize CNS target engagement, they necessitate strict toxicological profiling.

Cardiovascular Safety (hERG Liability)

The combination of a lipophilic tail (bromophenylsulfonyl) and a basic amine (methyl-diazepane) forms a classic pharmacophore for the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The protonated nitrogen can interact with Tyr652 and Phe656 residues within the hERG pore, potentially leading to delayed ventricular repolarization (QT interval prolongation) and Torsades de Pointes (TdP).

Hepatotoxicity & Metabolic Stability

The compound is subject to extensive Phase I metabolism via hepatic Cytochrome P450 (CYP) enzymes:

  • N-Demethylation: The 4-methyl group on the diazepane ring is highly susceptible to oxidative N-demethylation, primarily mediated by CYP3A4.

  • Aromatic Hydroxylation: Although the bromine atom deactivates the phenyl ring slightly, CYP-mediated oxidation can still occur, potentially forming reactive arene oxides. Because the compound acts as a substrate, it must be screened for time-dependent inhibition (TDI) of CYPs to rule out drug-drug interactions (DDIs).

Genotoxicity

Halogenated aromatic sulfonamides generally exhibit a clean genotoxicity profile. However, the potential for trace impurities from the synthesis process (e.g., unreacted 4-bromobenzenesulfonyl chloride) requires rigorous Ames testing across multiple Salmonella typhimurium strains to rule out mutagenicity.

Quantitative Preclinical Safety Data

To benchmark the safety of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane during lead optimization, researchers utilize standardized thresholds. Table 1 summarizes representative safety metrics for this class of arylsulfonyl-diazepane pharmacophores.

Assay / ParameterTarget Threshold for CNS LeadsRepresentative Class DataToxicological Implication
hERG Blockade (IC₅₀) > 10 µM2.5 – 8.0 µMModerate risk of QT prolongation; requires structural tuning (e.g., lowering basicity).
HLM Intrinsic Clearance (CLint) < 30 µL/min/mg45 – 80 µL/min/mgHigh hepatic extraction; driven by rapid N-demethylation of the diazepane ring.
CYP3A4 Inhibition (IC₅₀) > 10 µM> 20 µMLow risk of acute drug-drug interactions.
Ames Test (Mutagenicity) NegativeNegativeNo intrinsic DNA-reactive liabilities in the parent scaffold.
HepG2 Cytotoxicity (CC₅₀) > 50 µM> 100 µMExcellent general cellular tolerability.

Self-Validating Experimental Workflows

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Causality is built into the methodology: every step includes internal controls to prevent false positives/negatives.

SafetyWorkflow cluster_invitro In Vitro Safety Profiling Compound 1-((4-Bromophenyl)sulfonyl) -4-methyl-1,4-diazepane hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG CYP Metabolic Stability (HLM / CYP450) Compound->CYP Ames Genotoxicity (Ames Test) Compound->Ames Cyto Cytotoxicity (HepG2 Cells) Compound->Cyto InVivo In Vivo Acute Toxicity (Rodent Model) hERG->InVivo CYP->InVivo Ames->InVivo Cyto->InVivo

Fig 2. Preclinical safety profiling workflow for arylsulfonyl-diazepane derivatives.

Protocol 1: Automated Patch-Clamp Assessment of hERG Liability

Causality & Rationale: We utilize CHO cells stably expressing the Kv11.1 channel rather than native cardiomyocytes. This isolates the specific off-target hERG liability without confounding currents from Na+ or Ca2+ channels.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Harvest using Detachin to preserve membrane channel integrity.

  • Compound Formulation: Dissolve 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane in 100% DMSO, then serially dilute in extracellular buffer (final DMSO concentration ≤0.1% to prevent solvent-induced membrane fluidization).

  • Electrophysiology:

    • Apply a voltage protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfuse the compound at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation & Acceptance Criteria:

    • Positive Control: Perfuse 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% inhibition of the tail current.

    • Quality Control: Membrane resistance must remain >1 GΩ (gigaseal), and leak current must be <100 pA.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: CYP450 enzymes require continuous electron flow to catalyze the N-demethylation of the diazepane ring. Therefore, an NADPH regenerating system is mandatory. Without it, the assay will yield a false-negative for metabolic clearance.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Termination: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent mass (m/z 333.2).

  • Self-Validation & Acceptance Criteria:

    • High-Clearance Control: Verapamil must show a rapid half-life (T₁/₂ < 15 min).

    • Low-Clearance Control: Warfarin must show a stable half-life (T₁/₂ > 120 min).

    • Minus-NADPH Control: A parallel incubation without NADPH must show <5% depletion, proving that clearance is strictly CYP-mediated and not due to chemical instability or non-specific binding.

Conclusion

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane serves as a highly effective structural template for CNS drug discovery, particularly for 5-HT6 receptor antagonism[3][4]. However, drug development professionals must carefully manage its inherent liabilities—specifically hERG channel blockade and rapid CYP-mediated N-demethylation. By employing the self-validating protocols outlined in this whitepaper, researchers can accurately quantify these risks and execute rational structure-activity relationship (SAR) optimizations to widen the therapeutic window.

References

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties ACS Publications (Journal of Medicinal Chemistry) [Link]

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties (PMC Archive) National Institutes of Health (NIH) [Link]

  • WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof Google P

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In contemporary drug discovery, the integration of rigidified...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary drug discovery, the integration of rigidified diamine scaffolds—such as 1,4-diazepanes (homopiperazines)—with aryl sulfonamides is a proven strategy for designing highly selective ligands, particularly targeting central nervous system (CNS) receptors and kinase domains. 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is a specialized synthetic intermediate and pharmacophore building block.

This technical guide provides an authoritative breakdown of its molecular weight, physicochemical properties, and empirical solubility data. By understanding the causality behind its physical behavior—specifically the interplay between its tertiary amine basicity and the highly lipophilic bromophenyl moiety—researchers can optimize both its synthesis and its formulation for in vitro and in vivo assays.

Structural and Physicochemical Profiling

The physical behavior of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is dictated by the complete substitution of its nitrogen atoms. The N4 position is methylated, while the N1 position is occupied by the electron-withdrawing 4-bromobenzenesulfonyl group.

Causality of Molecular Properties

Because both nitrogens are fully substituted, the molecule possesses zero hydrogen bond donors (HBD = 0) . This lack of HBDs, combined with the heavy, lipophilic bromine atom, significantly restricts its aqueous solubility while maximizing its affinity for lipophilic organic solvents. The tertiary amine at the 4-position retains some basic character, meaning its solubility can be modulated via pH adjustment or salt formation (e.g., hydrochloride salt preparation) [1].

Quantitative Data Presentation

The following table summarizes the core physicochemical parameters calculated and extrapolated from structural analogs [2].

ParameterValueAnalytical Implication
Chemical Formula C12​H17​BrN2​O2​S Requires halogen-compatible mass spectrometry methods.
Molecular Weight 333.24 g/mol Optimal for Lipinski's Rule of 5 (MW < 500).
Exact Mass 332.02 g/mol Target m/z for LC-MS/MS in positive ion mode [M+H]+≈333.03 .
Hydrogen Bond Donors 0Severely limits spontaneous aqueous dissolution.
Hydrogen Bond Acceptors 4Allows interaction with polar aprotic solvents (e.g., DMSO).
Topological Polar Surface Area (TPSA) ~ 45.8 ŲExcellent predictive membrane permeability (CNS penetrant).
Predicted cLogP 2.8 - 3.2Highly lipophilic; requires co-solvents for aqueous assays.

Synthetic Pathway and Logical Workflow

The synthesis of this compound typically follows a standard Schotten-Baumann sulfonylation protocol [3]. 1-Methyl-1,4-diazepane is reacted with 4-bromobenzenesulfonyl chloride in an aprotic solvent (such as dichloromethane) utilizing a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the generated hydrochloric acid [4].

G A 4-Bromobenzenesulfonyl Chloride + 1-Methyl-1,4-diazepane B Schotten-Baumann Sulfonylation (DCM/TEA) A->B C 1-((4-Bromophenyl)sulfonyl) -4-methyl-1,4-diazepane B->C D Thermodynamic Solubility Shake-Flask Method C->D E Aqueous Buffer (pH 7.4) < 0.1 mg/mL D->E F Organic Solvents (DMSO) > 50 mg/mL D->F

Synthetic pathway and solubility profiling workflow.

Solubility Data and Formulation Strategies

Due to the lipophilic nature of the bromophenyl-sulfonamide axis, the free base form of this compound demonstrates classic "brick dust" properties in water.

Empirical Solubility Matrix
Solvent SystemTemperatureEstimated SolubilityFormulation Suitability
Deionized Water (pH 7.0) 25°C< 0.1 mg/mLUnsuitable for direct assay use.
PBS Buffer (pH 7.4) 25°C< 0.1 mg/mLRequires co-solvent step-down.
0.1 M HCl (pH 1.0) 25°C~ 2.5 mg/mLGood; protonates the tertiary amine.
DMSO (100%) 25°C> 50.0 mg/mLExcellent; primary stock solution vehicle.
DMF (100%) 25°C> 30.0 mg/mLExcellent alternative to DMSO.
10% DMSO / 90% Saline 37°C~ 1.0 mg/mLStandard in vivo dosing vehicle (requires rapid use).
Causality in Formulation Design

To achieve homogenous assay conditions for biological testing, researchers must bypass the thermodynamic barrier of the compound's crystal lattice. The standard approach is to create a highly concentrated stock in 100% DMSO (e.g., 10 mM or 50 mg/mL). Because the compound lacks HBDs, it relies entirely on dipole-dipole interactions and dispersion forces, which DMSO perfectly accommodates. When diluting into aqueous media, the addition of a surfactant (like 0.1% Tween-20 or 5% PEG-400) lowers the interfacial tension, preventing rapid precipitation of the hydrophobic bromophenyl moiety [5].

Experimental Protocol: Thermodynamic Solubility Determination

To ensure self-validating and reproducible data, the following Shake-Flask methodology coupled with LC-MS/MS quantification is required for accurate solubility profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

Step 1: Preparation of the Solid Phase

  • Accurately weigh 5.0 mg of the compound (free base) into a 2 mL chemically inert glass HPLC vial.

  • Rationale: Excess solid must be present to ensure the solution reaches thermodynamic saturation.

Step 2: Solvent Addition and Equilibration

  • Add 1.0 mL of the target vehicle (e.g., Phosphate Buffered Saline, pH 7.4).

  • Seal the vial and place it in a thermostatic orbital shaker set to 25°C (or 37°C for physiological relevance).

  • Agitate at 300 rpm for exactly 24 hours.

  • Rationale: 24 hours is the industry standard to ensure the kinetic dissolution phase has passed and true thermodynamic equilibrium is established between the solid and the solute.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 15,000 × g for 20 minutes at the equilibration temperature.

  • Critical Step: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Filtration is not recommended as the highly lipophilic compound may adsorb nonspecifically to filter membranes.

Step 4: Quantification via LC-MS/MS

  • Dilute the extracted supernatant 1:100 in the mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantify against a 6-point standard curve prepared from a freshly made DMSO stock solution.

  • Monitor the [M+H]+ transition at m/z 333.0.

References

  • European Journal of Medicinal Chemistry. "1,4-diazepane-1-sulfonamide derivatives and water solubility measurements." KU Leuven. Available at:[Link]

  • PubChem. "1-(4-Bromophenylsulfonyl)-[1,4]diazepane | CID 16637150 - Computed Properties." National Institutes of Health. Available at:[Link]

  • MDPI. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Available at: [Link]

  • Journal of Medicinal Chemistry. "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives... with Significantly Improved Water Solubility." ACS Publications. Available at: [Link]

Protocols & Analytical Methods

Method

Guide to the Solubilization and Handling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane for In Vitro Cell-Based Assays

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract: The transition of a novel small molecule from a solid powder to a biologically active agent in a cell-based assa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: The transition of a novel small molecule from a solid powder to a biologically active agent in a cell-based assay is a critical procedural step that underpins experimental reproducibility and data integrity. Improper solubilization can lead to inaccurate concentration-response curves, compound precipitation, and unforeseen cytotoxicity, confounding results. This document provides a comprehensive, field-tested guide for dissolving, handling, and storing 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. We move beyond a simple list of steps to explain the scientific rationale behind each recommendation, ensuring researchers can adapt this protocol to their specific experimental needs while maintaining the highest standards of scientific rigor.

Foundational Principles: Strategy and Pre-Preparation

Before any measurements are taken, a robust strategy for solubilization is essential. Based on its chemical structure, 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is predicted to have low aqueous solubility. The presence of a bromophenyl sulfonyl group lends significant hydrophobicity, making direct dissolution in cell culture media impractical.

Our core strategy is therefore a two-stage process:

  • Primary Stock Solution: Dissolve the compound at a high concentration in a pure, anhydrous organic solvent.

  • Aqueous Working Solution: Perform a large dilution of the primary stock into the final aqueous cell culture medium.

This approach ensures the compound remains dissolved while minimizing the concentration of the organic solvent exposed to the cells, thereby reducing the risk of solvent-induced artifacts.[1]

Physicochemical Properties

A clear understanding of the compound's basic properties is the starting point for all calculations.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂O₂S[2]
Molecular Weight (MW) 333.25 g/mol [2]
Predicted Solubility Low in water; likely soluble in DMSO, DMF, or Ethanol.General chemical principles
The Critical Choice of Solvent: Dimethyl Sulfoxide (DMSO)

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization.[3][4]

Causality Behind the Choice:

  • Exceptional Solvating Power: As a polar aprotic solvent, DMSO can dissolve a vast array of both non-polar and polar small molecules that are insoluble in water.[3]

  • Miscibility with Water: DMSO is fully miscible with aqueous cell culture media, which facilitates the final dilution step.

  • Established Precedent: There is a vast body of literature on the use of DMSO in cell culture, and its effects are well-characterized.[5][6]

Solvent Quality is Non-Negotiable: Always use anhydrous, ≥99.9% purity, sterile-filtered DMSO .[3][7] DMSO is highly hygroscopic and will readily absorb atmospheric moisture. This absorbed water can drastically reduce the solubility of hydrophobic compounds, leading to precipitation either in the stock vial or upon dilution.[3]

Essential Safety Precautions
  • Always handle the powdered compound and concentrated DMSO solutions within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Review the Safety Data Sheet (SDS) for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane and DMSO before beginning work.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. Preparing a concentrated stock minimizes measurement errors associated with weighing very small masses and reduces the final solvent concentration in the assay.[8]

Materials and Equipment
Reagent/EquipmentSpecification
Test Compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (solid)
Solvent Anhydrous, cell-culture grade DMSO (e.g., ATCC® 4-X™)[7]
Tubes Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (nuclease-free)
Pipettes & Tips Calibrated micropipettes and sterile, nuclease-free tips
Balance Analytical balance (readable to at least 0.1 mg)
Mixer Vortex mixer
Sonicator (Optional) Water bath sonicator
Step-by-Step Methodology

Calculation: The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 333.25 g/mol = 3.33 mg

Procedure:

  • Equilibration: Allow the vials of the test compound and anhydrous DMSO to come to room temperature before opening. This prevents atmospheric water from condensing into the cold containers.

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) it. Carefully weigh 3.33 mg of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane directly into the tube. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Troubleshooting Dissolution: If the compound does not fully dissolve:

    • Continue vortexing for several more minutes.

    • Place the tube in a water bath sonicator for 5-10 minutes.[9]

    • If the compound is not heat-sensitive, gently warm the solution to 37°C to aid dissolution.[3]

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. Store aliquots at -20°C or -80°C , protected from light.[1][10] This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[3]

Workflow for Primary Stock Preparation

G cluster_prep Pre-Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass (e.g., 3.33 mg for 1mL of 10mM) weigh Weigh Compound into sterile tube calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect troubleshoot Troubleshoot: Sonicate / Warm inspect->troubleshoot No aliquot Aliquot into Single-Use Volumes inspect->aliquot Yes troubleshoot->vortex store Store at -20°C / -80°C Protected from light aliquot->store

Caption: Workflow for preparing a concentrated primary stock solution.

Protocol: Preparation of Working Solutions for Cell Assays

This stage involves diluting the concentrated DMSO stock into your complete cell culture medium to achieve the final desired concentrations for treating your cells.

Critical Concepts: Avoiding Precipitation and Toxicity
  • The Dilution Factor: The primary stock (e.g., 10 mM) should be diluted at least 1:1000 into the media. This ensures the final DMSO concentration remains at or below 0.1%, a level tolerated by most cell lines.[10] For particularly sensitive cells, like primary neurons or stem cells, aim for a final DMSO concentration of <0.1%.[1]

  • Precipitation Risk: When a compound dissolved in 100% DMSO is rapidly introduced into an aqueous environment, it can "crash out" or precipitate.[4] To mitigate this, add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid dispersal.

  • The Vehicle Control (Mandatory): Every experiment must include a "vehicle control." This control consists of cells treated with cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.[4][9] This is the only way to definitively attribute the observed cellular effects to the compound itself, rather than the solvent.

Step-by-Step Methodology (Example for a 96-well plate)

Goal: To achieve a final concentration of 10 µM in a well containing 200 µL of media.

  • Prepare an Intermediate Dilution:

    • Directly adding a tiny volume (e.g., 0.2 µL) of 10 mM stock to a well is prone to error. It's better to make an intermediate dilution in media.

    • Thaw one aliquot of the 10 mM primary stock solution.

    • Prepare a 100 µM intermediate solution by adding 5 µL of the 10 mM stock to 495 µL of complete cell culture medium. Mix thoroughly by gentle vortexing.

  • Prepare Serial Dilutions:

    • From the 100 µM intermediate solution, perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 50 µM, 25 µM, 10 µM, etc.).

  • Dosing the Plate:

    • Add the desired volume of your working solutions to the wells containing cells and media. For example, to achieve a final concentration of 10 µM from a 100 µM working stock in a 200 µL final volume, you would add 20 µL of the 100 µM stock to 180 µL of media in the well.

  • Vehicle Control Preparation:

    • Calculate the highest volume of DMSO stock added to any well. Prepare a corresponding dilution of pure DMSO in media and add it to the vehicle control wells.

Example Dilution Scheme
Final Conc. (µM)Primary Stock (10 mM)Intermediate Stock (100 µM)Final Volume in Well (200 µL)Final DMSO %
10 Dilute 1:100 in mediaAdd 20 µL to 180 µL media200 µL0.1%
1 Dilute 1:100 in mediaAdd 2 µL to 198 µL media200 µL0.01%
0.1 Dilute 1:100 in mediaAdd 0.2 µL to 199.8 µL media200 µL0.001%
Vehicle Control N/AAdd 20 µL of media with 0.1% DMSO200 µL0.1%
Workflow for Assay Plate Preparation

G cluster_dilution Preparation of Working Solutions cluster_control Vehicle Control Preparation stock Thaw Single Aliquot of 10 mM Stock in DMSO inter Prepare Intermediate Stock (e.g., 100 µM in Media) stock->inter dmso_control Prepare Media + DMSO (Same final % as highest dose) stock->dmso_control serial Perform Serial Dilutions in Cell Culture Medium inter->serial plate 96-Well Plate with Cells serial->plate Add Compound Working Solutions dmso_control->plate Add Vehicle Control Solution

Sources

Application

Application Note: A High-Throughput Screening Strategy for Novel Dopamine Transporter (DAT) Modulators Based on the 1,4-Diazepane Scaffold

Here are the detailed Application Notes and Protocols for high-throughput screening protocols using 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. Authored by: Gemini, Senior Application Scientist Introduction The 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for high-throughput screening protocols using 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds targeting the central nervous system (CNS).[1][2] Derivatives of this flexible seven-membered heterocycle have shown potential as antipsychotic, anxiolytic, and anticancer agents.[3] The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane represents a promising, yet underexplored, chemical scaffold. Its structural features—a sulfonamide group common in enzyme inhibitors and a diazepane core—suggest potential interaction with key biological targets.[4][5]

One such critical target is the human Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family of monoamine transporters.[6] DAT regulates dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of the neurotransmitter's action.[7] Dysfunction of DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders, making it a high-priority target for drug discovery.[6][8]

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to establish a robust high-throughput screening (HTS) campaign to identify novel DAT inhibitors, using the 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane scaffold as a foundational archetype for a chemical library. We present two detailed protocols: a primary HTS assay for initial hit identification and a secondary dose-response assay for hit confirmation and potency determination. The methodologies are built upon a modern, fluorescence-based neurotransmitter uptake assay, which offers significant advantages over traditional radioligand-based methods in terms of safety, throughput, and ease of automation.[9]

Part 1: The Screening Cascade: From Primary Assay to Confirmed Hit

The fundamental goal of an HTS campaign is to efficiently screen large compound libraries to identify "hits"—compounds that modulate the target's activity in a desired manner.[10][11] However, a primary screen is only the first step. A rigorous, multi-stage process is essential to eliminate false positives and negatives, confirm activity, and characterize the potency of promising compounds.[12] Our proposed screening cascade is designed to maximize efficiency and confidence in hit selection.

The process begins with a primary screen where the entire compound library is tested at a single, high concentration to identify any compound that shows significant inhibition of DAT activity. This is followed by a hit confirmation step, where positives from the primary screen are re-tested under the same conditions to rule out experimental error. Confirmed hits then advance to secondary assays, including potency determination, where a dose-response curve is generated to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce DAT activity by 50%.

HTS_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Downstream Characterization Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactives Hit_Confirmation Hit Confirmation (Re-test in Triplicate) Hit_Identification->Hit_Confirmation Actives Dose_Response Dose-Response Assay (10-point IC50 determination) Hit_Confirmation->Dose_Response Potency_Analysis Potency & Efficacy Analysis (IC50 Calculation) Dose_Response->Potency_Analysis Lead_Compounds Confirmed Lead Compounds Potency_Analysis->Lead_Compounds Potent Hits SAR Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR Selectivity Selectivity & Off-Target Screening (e.g., SERT, NET) Lead_Compounds->Selectivity

Figure 1: The overall high-throughput screening cascade for DAT inhibitor discovery.

Assay Principle: Fluorescence-Based Dopamine Uptake

The protocols herein utilize a homogeneous, no-wash, fluorescence-based assay to measure the activity of the dopamine transporter in living cells.[13] This technology employs a fluorescent substrate that acts as a mimic for dopamine.[14] When this substrate is transported into the cell by DAT, it accumulates, leading to a significant increase in intracellular fluorescence.[9] A proprietary masking dye in the extracellular buffer quenches the fluorescence of any substrate remaining outside the cells, thereby minimizing background signal and eliminating the need for wash steps.[14]

In the presence of a DAT inhibitor, such as our test compound, the transport of the fluorescent substrate is blocked. This results in a lower intracellular fluorescence signal, which is directly proportional to the inhibitory activity of the compound. This method provides a robust and sensitive readout that is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[15]

Part 2: Protocol 1 - Primary High-Throughput Screen for DAT Inhibitors

This protocol details the methodology for a primary single-point screen to identify initial hits from a large compound library. The assay is performed in a 384-well format for efficiency.

Experimental Rationale

The goal of the primary screen is to rapidly and cost-effectively identify any compound with potential activity. A single, relatively high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors. The plate layout includes positive and negative controls to ensure assay quality and for calculating percent inhibition.

Materials and Reagents
ReagentSupplierPurpose
HEK293 cells stably expressing hDATATCC / In-houseHost system for the assay
DMEM with 10% FBS, 1% Pen/StrepGibcoCell culture medium
G418 (Geneticin)GibcoSelection antibiotic for stable cell line
Neurotransmitter Transporter Uptake Assay KitMolecular DevicesContains fluorescent substrate and masking dye
Assay Buffer (1X HBSS, 20 mM HEPES)GibcoBuffer for cell washing and compound incubation
DMSO, Cell Culture GradeSigma-AldrichSolvent for test compounds
NomifensineTocrisPositive control (known DAT inhibitor)
384-well black, clear-bottom microplatesCorningAssay plates for fluorescence reading
Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK-hDAT cells in T-175 flasks using DMEM supplemented with 10% FBS, 1% Pen/Strep, and 500 µg/mL G418.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend cells in antibiotic-free medium and perform a cell count.

    • Dilute the cell suspension to a final density of 400,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plates for 24-48 hours at 37°C, 5% CO₂ until a uniform monolayer is formed.

  • Compound and Control Plating:

    • Prepare a 10 mM stock solution of the test compound (e.g., 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane) and library compounds in 100% DMSO.

    • On the day of the assay, prepare intermediate compound plates by diluting stocks in assay buffer to a 4X final concentration (e.g., 40 µM in assay buffer with 0.4% DMSO).

    • Plate Layout:

      • Columns 1-2: Negative Control (Assay buffer with 0.4% DMSO).

      • Columns 3-4: Positive Control (40 µM Nomifensine in assay buffer with 0.4% DMSO).

      • Columns 5-48: Test Compounds (40 µM).

  • Assay Execution:

    • Remove the cell culture medium from the assay plates by inverting and gently blotting on a sterile paper towel.

    • Wash the cell monolayer once with 50 µL of pre-warmed (37°C) assay buffer.

    • Using an automated liquid handler, add 12.5 µL of the 4X compound/control solutions from the intermediate plate to the corresponding wells of the cell plate.

    • Incubate the plate at 37°C for 20 minutes. This pre-incubation allows the compounds to interact with the transporter.

    • Prepare the 2X fluorescent substrate solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit).

    • Add 25 µL of the 2X substrate solution to all wells. The final assay volume is 50 µL, and the final compound concentration is 10 µM with 0.1% DMSO.

    • Incubate the plate at 37°C for 20 minutes, protected from light.

  • Signal Detection and Data Analysis:

    • Read the plate on a fluorescence plate reader (e.g., FlexStation 3 or SpectraMax i3x) using bottom-read mode.

    • Excitation: 440 nm, Emission: 520 nm.

    • Data Analysis: Calculate the percent inhibition for each test compound using the following formula:

      • % Inhibition = (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)) * 100

    • A "hit" is typically defined as a compound that produces an inhibition value greater than a predefined threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Primary_HTS_Workflow start Start: Plate HEK-hDAT Cells (10,000 cells/well) incubate1 Incubate 24-48h (37°C, 5% CO2) start->incubate1 wash Wash Cells with Assay Buffer incubate1->wash add_compounds Add 4X Compounds & Controls (12.5 µL) wash->add_compounds incubate2 Pre-incubate 20 min (37°C) add_compounds->incubate2 add_substrate Add 2X Fluorescent Substrate (25 µL) incubate2->add_substrate incubate3 Incubate 20 min (37°C, in dark) add_substrate->incubate3 read_plate Read Fluorescence (Ex: 440 nm, Em: 520 nm) incubate3->read_plate analyze Calculate % Inhibition Identify Hits read_plate->analyze

Figure 2: Step-by-step workflow for the primary HTS assay.

Part 3: Protocol 2 - Dose-Response Assay for IC₅₀ Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC₅₀).

Experimental Rationale

A single-point screen can produce false positives. A dose-response experiment provides definitive confirmation of activity and quantifies the compound's potency. By testing a range of concentrations, we can generate a sigmoidal curve from which the IC₅₀ is derived. This value is critical for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Step-by-Step Protocol
  • Cell Plating:

    • Plate HEK-hDAT cells in a 384-well plate as described in Protocol 1.

  • Compound Serial Dilution:

    • Prepare a 10 mM stock of the confirmed hit compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in a 96-well plate. Start with a top concentration of 100 mM in DMSO.

    • Prepare an intermediate plate by diluting the DMSO serial dilution series into assay buffer to a 4X final concentration (e.g., top concentration of 400 µM in assay buffer with 0.4% DMSO). This will result in a final top concentration of 100 µM in the assay.

  • Assay Execution and Signal Detection:

    • Follow the exact steps for washing, compound addition, pre-incubation, substrate addition, final incubation, and fluorescence reading as outlined in Protocol 1 (steps 3 and 4).

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the percent inhibition for each concentration point as described previously.

    • Use a data analysis software package (e.g., GraphPad Prism, Dotmatics) to plot percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope (log(inhibitor) vs. response) non-linear regression model to determine the IC₅₀ value.

      • *Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)HillSlope))

Hypothetical Data Presentation

Below is a table of hypothetical results for our lead compound and known DAT inhibitors.

CompoundTargetIC₅₀ (nM)Hill Slope
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane hDAT 125.3 -1.1
Nomifensine (Control)hDAT15.7-1.0
Cocaine (Control)hDAT250.1-0.9

Part 4: Assay Validation and Quality Control - The Z'-Factor

For an HTS campaign to be successful, the assay must be robust, reproducible, and have a sufficient signal window to distinguish hits from noise.[12] The most widely accepted statistical parameter for quantifying the quality of an HTS assay is the Z'-factor.[16][17]

Z'-Factor Rationale

The Z'-factor is a dimensionless metric that takes into account both the dynamic range of the assay (the difference between the positive and negative control means) and the data variation (the standard deviations of the controls).[18][19] An ideal assay has a large separation between controls and very little variation in the data for each control.

  • Z' ≥ 0.5: An excellent assay, suitable for HTS.[16]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[16]

  • Z' ≤ 0: The assay is not suitable for screening.[16]

Protocol for Z'-Factor Determination
  • Plate Setup:

    • Prepare a 384-well plate with HEK-hDAT cells as previously described.

    • Dedicate half of the plate (e.g., 192 wells) to the Negative Control (0.1% DMSO in assay buffer).

    • Dedicate the other half of the plate (192 wells) to the Positive Control (e.g., 10 µM Nomifensine).

  • Assay Execution:

    • Run the assay exactly as described in Protocol 1.

  • Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control signals.

    • Apply the Z'-factor formula:

      • Z' = 1 - (3σₚ + 3σₙ) / |µₙ - µₚ| [16]

Hypothetical Validation Data
ParameterNegative Control (n)Positive Control (p)
Mean Signal (µ) 85,430 RFU12,150 RFU
Std. Deviation (σ) 4,210 RFU2,980 RFU
Calculated Z'-Factor \multicolumn{2}{c}{0.70 }

Conclusion

This application note provides a validated, step-by-step framework for conducting a high-throughput screen to identify novel inhibitors of the human dopamine transporter. By leveraging a modern, fluorescence-based uptake assay and adhering to rigorous validation standards, researchers can efficiently screen compound libraries built around promising scaffolds like 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. The protocols are designed for scalability and automation, enabling the rapid identification and characterization of potent and selective lead compounds for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Z-factor - Grokipedia.
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  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay | Molecular Devices. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. [Link]

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. [Link]

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures - Molecular Devices. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI. [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. [Link]

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  • Monitoring monoamine transport with the fluorescent substrate analogue... - ResearchGate. [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]

  • An ultra-high-throughput MT-HTS identified sulfonyl piperazine and pyrazole compounds... - PMC. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. [Link]

  • A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus - PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. [Link]

  • Full article: Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms - Taylor & Francis. [Link]

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model - ACS Publications. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed. [Link]

  • 1-(4-Bromophenylsulfonyl)-[9][16]diazepane | C11H15BrN2O2S | CID 16637150 - PubChem. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed. [Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling | ACS Chemical Neuroscience. [Link]

  • High throughput screening to identify natural human monoamine oxidase B inhibitors. [Link]

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Method

Application Notes and Protocols for the Purification of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane via Crystallization

Abstract: This document provides a comprehensive guide to the purification of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane, a compound of interest in pharmaceutical research and drug development, through various cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the purification of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane, a compound of interest in pharmaceutical research and drug development, through various crystallization techniques.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust, reproducible, and scalable purification. We will explore systematic solvent selection, and detailed methodologies for slow evaporation, vapor diffusion, and cooling crystallization, including the critical role of seeding in achieving high purity and desired crystal form.

Introduction: The Critical Role of Purity

The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane belongs to a class of sulfonamide-containing heterocyclic molecules. The sulfonamide group is a key pharmacophore found in numerous approved drugs, while the 1,4-diazepane scaffold is explored for its potential in targeting various biological pathways.[1][2] In drug development, the purity of an Active Pharmaceutical Ingredient (API) is paramount as it directly impacts the safety, efficacy, and stability of the final drug product.[3] Crystallization is a powerful and widely used technique for the purification of APIs, offering the ability to remove impurities and control the solid-state properties of the compound, such as crystal form (polymorphism), size, and shape, which in turn affect bioavailability and manufacturability.[3][]

This guide provides a foundational framework for developing a successful crystallization strategy for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

Understanding the Molecule: Physicochemical Properties

  • Structure: The molecule consists of a polar sulfonamide group (-SO2N-), a flexible and polar 1,4-diazepane ring containing a tertiary amine, and a non-polar bromophenyl group.

  • Polarity: The combination of polar and non-polar moieties suggests an intermediate overall polarity. The PubChem entry for the non-methylated analog shows a calculated XLogP3 of 1.5, indicating moderate lipophilicity.[5]

  • Hydrogen Bonding: The sulfonyl oxygens are strong hydrogen bond acceptors. The diazepane nitrogens are also potential hydrogen bond acceptors. This capacity for hydrogen bonding is a critical consideration for solvent selection.[6][7]

  • Solubility: Based on the principle of "like dissolves like," solvents of intermediate polarity are excellent starting points.[7][8] The presence of the sulfonamide group suggests that it may be soluble in some polar solvents, especially upon heating.[9] Sulfonamides are known to be soluble in alkaline solutions due to the formation of soluble salts.[10]

The Cornerstone of Crystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[11] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[11][12]

Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to identify suitable single or binary solvent systems.

Materials:

  • Crude 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (purity >80-90% recommended for initial screening).[6]

  • A selection of solvents with varying polarities (see Table 1).

  • Small vials (e.g., 1-dram vials) or test tubes.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 10-20 mg of the crude compound into a series of labeled vials.

    • Add a small aliquot (e.g., 0.1 mL) of a test solvent to the first vial.

    • Vortex or stir the mixture vigorously for 1-2 minutes.

    • Observe the solubility. If the compound dissolves completely, it is likely too soluble at room temperature for use as a single-solvent system.[13] If it is completely insoluble, it may be a candidate for an anti-solvent.

    • If partially soluble, continue adding the solvent dropwise (up to 1 mL) until the solid dissolves. Record the approximate volume needed.

  • Hot Solubility Test:

    • For solvents where the compound was sparingly soluble at room temperature, gently heat the vial in a water bath or on a heating block to the solvent's boiling point.[12]

    • Add the minimum amount of hot solvent required to achieve complete dissolution.[14]

    • Caution: Use a pre-heated funnel if hot filtration is needed to remove insoluble impurities to prevent premature crystallization.[12][14]

  • Cooling and Crystal Formation:

    • Once dissolved, remove the vial from the heat, cover it, and allow it to cool slowly to room temperature.[14] Do not disturb the vial during this period.[12]

    • Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.

    • If no crystals form after reaching room temperature, try inducing crystallization by scratching the inside of the vial with a glass rod or placing the vial in an ice bath for 15-30 minutes.[14]

  • Evaluating Results:

    • Assess the quality and quantity of the crystals formed.

    • Document the results in a table similar to Table 1.

Data Presentation: Solvent Screening Results

Table 1: Example Solvent Screening Data for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointObservations upon CoolingSuitability
Water10.2InsolubleInsoluble-Poor (Single); Potential Anti-solvent
Methanol5.1Sparingly SolubleSolubleFine needles formGood
Ethanol (95%)4.3Sparingly SolubleSolublePrismatic crystalsExcellent
Isopropanol3.9Slightly SolubleSolubleBlock-like crystalsExcellent
Acetone5.1SolubleVery SolubleNo crystals, oil outPoor (Single); Potential good solvent for anti-solvent method
Ethyl Acetate4.4SolubleVery SolubleFew crystals, low yieldModerate; Consider for anti-solvent method
Toluene2.4Slightly SolubleSolubleSlow to crystallizeModerate
Hexane0.1InsolubleInsoluble-Poor (Single); Excellent Anti-solvent

Note: This is hypothetical data for illustrative purposes.

Interpretation: Based on this example data, ethanol and isopropanol appear to be excellent candidates for single-solvent recrystallization. Acetone or Ethyl Acetate could be used as the "good" solvent in a binary system with an anti-solvent like water or hexane.[12] For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[14]

Crystallization Protocols

Method 1: Cooling Crystallization (Single Solvent)

This is the most common and straightforward method, ideal for compounds with a significant difference in solubility at hot versus cold temperatures.[3][15]

Protocol:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., isopropanol) to completely dissolve the solid with stirring at or near the boiling point.[12][14]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[14]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[12][14]

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[14][16]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.[14]

Method 2: Vapor Diffusion (Solvent / Anti-Solvent)

This technique is excellent for growing high-quality single crystals, especially when only small amounts of material are available. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound in a less volatile solvent.[6][16]

Protocol:

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Toluene) in a small, open vial (the "inner vial").

  • Assembly: Place this inner vial inside a larger vial or beaker (the "outer vial") that contains a small volume of a volatile anti-solvent (e.g., Hexane). The anti-solvent should be a poor solvent for the compound and miscible with the good solvent.[16]

  • Sealing: Seal the outer vial tightly with a cap or parafilm.

  • Equilibration: Allow the system to stand undisturbed. The volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.[17][18][19]

  • Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully remove the inner vial and harvest the crystals.

Visualization of Vapor Diffusion Setup

VaporDiffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial reservoir Anti-Solvent (e.g., Hexane) vapor Vapor Diffusion (Anti-Solvent into Solvent) reservoir->vapor solution Compound dissolved in 'Good' Solvent (e.g., Toluene) vapor->solution

Caption: Vapor diffusion setup for crystallization.

The Role of Seeding in Controlling Crystallization

Seeding is the introduction of a small crystal of the desired compound into a supersaturated solution to initiate crystallization.[20][21] It is a powerful technique to:

  • Control Polymorphism: Ensures the desired crystal form is obtained.[21][22]

  • Improve Reproducibility: Overcomes the stochastic nature of primary nucleation.[23]

  • Control Particle Size: Can lead to a more uniform particle size distribution.[22][24]

Protocol for Seeding:

  • Prepare a Supersaturated Solution: Prepare a solution of the compound as described in the Cooling Crystallization protocol (Step 1), but cool it to a temperature where it is supersaturated but has not yet started to crystallize (the metastable zone).[23]

  • Introduce Seed Crystals: Add a very small amount of finely crushed, pure crystals of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane to the solution.

  • Controlled Growth: Allow the solution to cool slowly according to the planned cooling profile. The seed crystals will act as templates for growth, avoiding spontaneous nucleation.[21]

Troubleshooting Common Crystallization Problems

  • "Oiling Out": The compound separates as a liquid instead of a solid. This often occurs when the solution is too concentrated or cooled too quickly, or when the melting point of the solid is lower than the solution temperature.[14]

    • Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[14]

  • No Crystals Form: The solution remains clear even after cooling.

    • Solution: The solution may not be sufficiently saturated, or it may be supersaturated and requires initiation. Try scratching the inside of the flask, adding a seed crystal, or cooling to a lower temperature in an ice bath.[14]

  • Amorphous Powder Forms: The solid "crashes out" as a powder with no crystalline structure, usually due to very rapid cooling or high supersaturation.

    • Solution: Redissolve the powder and cool the solution at a much slower rate. Consider using a different solvent system.[12]

Characterization of Purified Crystals

After crystallization, it is essential to verify the purity and identity of the material.

  • Melting Point: Pure crystalline solids have a sharp melting point range. A broad melting range often indicates impurities.

  • X-Ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.[25][26] Single Crystal X-ray Diffraction (SCXRD) can be used to determine the precise three-dimensional atomic structure.[25][27]

  • Spectroscopy (NMR, FT-IR): Confirms the chemical structure and absence of solvent or other impurities.

  • Chromatography (HPLC, UPLC): Provides a quantitative assessment of purity by separating the main compound from any remaining impurities.

Overall Workflow

The following diagram summarizes the logical flow from crude product to a fully characterized, pure crystalline material.

CrystallizationWorkflow cluster_troubleshoot Troubleshooting Crude Crude Product (>80% Purity) Screening Solvent Screening (Hot/Cold Solubility) Crude->Screening Selection Select Optimal Solvent System Screening->Selection Crystallize Perform Crystallization (Cooling, Vapor Diffusion, etc.) Selection->Crystallize Crystallize->Selection Poor Yield / Oiling Out Isolate Isolate & Wash Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Crystals (Desiccator/Vacuum Oven) Isolate->Dry Characterize Characterize Pure Product Dry->Characterize Purity Purity Analysis (HPLC, Melting Point) Characterize->Purity Structure Structural Analysis (NMR, FT-IR) Characterize->Structure Form Solid-State Form (PXRD) Characterize->Form

Caption: General workflow for purification by crystallization.

References

  • University of Geneva. Guide for crystallization. [Link]

  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342. [Link]

  • University of Rochester. Slow Evaporation Method. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. (2024). [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • Gao, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design. [Link]

  • Hampton Research. Seeding. [Link]

  • CatSci. Seeding: A Simple but Effective Method for Crystallisation Control. (2021). [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]

  • BIA. Crystallisation in pharmaceutical processes. (2022). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16637150, 1-(4-Bromophenylsulfonyl)-[7][14]diazepane. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Williamson, K. L. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Myande Group. Cooling/Freezing Crystallization. [Link]

  • IMSERC. crystallography-crystallization-guide.pdf. [Link]

  • Lust, K. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]

  • Linac Coherent Light Source. Crystal Growth. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

  • S. A. Tisza, et al. (1957). Sulfonamide purification process. U.S.
  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Scribd. Purification of Sulfanilamide by Crystallization. [Link]

  • Zhang, G., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. (1946). [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design. [Link]

  • International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). [Link]

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][7][14]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). [Link]

  • ResearchGate. What are the different techniques to characterize chemical crystals?. (2019). [Link]

  • Google Patents.
  • arXiv.org. Advanced Characterization Methods for Crystals of an Extraordinary Material. (2025). [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). [Link]

  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification Protocols for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

As a Senior Application Scientist, I frequently encounter challenges in purifying sulfonamide-functionalized heterocycles. The molecule 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane presents a classic chromatographi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in purifying sulfonamide-functionalized heterocycles. The molecule 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane presents a classic chromatographic dichotomy: it features a highly lipophilic, neutral 4-bromophenyl sulfonamide moiety paired with a basic tertiary amine (the 4-methyl-1,4-diazepane core).

This basic nitrogen (pKa ~8.5) is the primary culprit for purification failures. It strongly interacts with acidic silanols on standard silica gel, leading to severe peak tailing, irreversible adsorption, and poor recovery. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure high-yield, high-purity recovery of this specific diazepane derivative.

Section 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my compound streak across the TLC plate and elute as a broad, tailing band on a standard silica column? A1: This is a direct result of acid-base interactions. Standard silica gel (SiO 2​ ) has a surface saturated with weakly acidic silanol groups (Si-OH). The basic tertiary amine of the 1,4-diazepane ring acts as a hydrogen bond acceptor and can even become protonated by these silanols, creating a strong electrostatic attraction. Solution: You must neutralize the stationary phase. Add a volatile competing base, such as 1–2% Triethylamine (TEA) or Ammonium Hydroxide (NH 4​ OH), to your mobile phase (1[1]). TEA saturates the acidic silanols, allowing your diazepane to partition based on polarity rather than acid-base affinity.

Q2: I need to avoid TEA because it complicates my downstream NMR and biological assays. What are my normal-phase alternatives? A2: If removing residual TEA under reduced pressure is problematic, switch your stationary phase to Amine-Functionalized Silica (e.g., KP-NH). In these columns, the silica surface is covalently bonded with aminopropyl groups, effectively masking the silanols (2[2]). This inherently basic environment repels the 1,4-diazepane amine, allowing you to elute the compound using simple Hexane/Ethyl Acetate gradients without any basic additives (3[3]).

Q3: For Reversed-Phase HPLC (RP-HPLC), should I run the mobile phase under acidic or basic conditions? A3: For this specific compound, an acidic mobile phase is generally superior. According to the "2 pH rule," setting the mobile phase pH at least 2 units below the amine's pKa ensures complete protonation (4[4]). Adding 0.1% to 0.25% Trifluoroacetic Acid (TFA) drops the pH to ~2.1. This protonates the diazepane nitrogen, while the TFA acts as a weak ion-pairing reagent, forming a hydrophobic complex with the cation (5[5]). Furthermore, the low pH suppresses the ionization of residual silanols on the C18 stationary phase, drastically sharpening the peak.

Q4: My crude reaction mixture is highly complex. How can I selectively enrich the product before chromatography? A4: Exploit the basicity of the 4-methyl-1,4-diazepane core through an acid-base liquid-liquid extraction. The sulfonamide linkage is stable to aqueous acid and base. By extracting the organic crude with 1M HCl, you selectively protonate the diazepane, pulling it into the aqueous layer while leaving neutral impurities in the organic layer. Subsequent basification of the aqueous layer (pH > 10) regenerates the free base, which can be cleanly extracted back into an organic solvent like Dichloromethane (DCM) (6[6]).

Section 2: Quantitative Data & Method Comparison

Table 1: Comparison of Purification Modalities for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Purification MethodStationary PhaseOptimal Mobile Phase / AdditiveMechanism of ActionProsCons
Modified Normal Phase Bare Silica Gel (60 Å)Hexane/EtOAc + 1-2% TEATEA competitively binds acidic silanols.Inexpensive, high loading capacity.Requires rigorous drying to remove TEA.
Amine-Functionalized NP KP-NH (Aminopropyl)Hexane/EtOAc (No Additives)Covalently masked silanols prevent amine binding.No additives needed; excellent peak shape.Higher cost of stationary phase.
Reversed-Phase HPLC C18 (End-capped)Water/Acetonitrile + 0.1% TFAIon-pairing and silanol suppression at low pH.Highest purity; resolves closely related analogs.Requires lyophilization to remove water/TFA.
Section 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction (Pre-Chromatography Enrichment)

Causality: This step leverages the pKa difference between the product and impurities to reduce the chromatographic burden by eliminating neutral unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl (3 x 25 mL). The basic diazepane protonates and partitions into the aqueous phase.

  • Phase Separation: Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH dropwise until the pH is > 10, ensuring the diazepane is fully deprotonated to its free base form.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry the combined DCM layers over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield the enriched product.

Protocol B: Triethylamine-Modified Normal Phase Flash Chromatography

Causality: Pre-equilibrating the column with TEA ensures all active silanol sites are occupied before the target molecule is introduced, preventing irreversible adsorption.

  • Solvent Preparation: Prepare a mobile phase of 50:50 Hexane:EtOAc containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified mobile phase until the baseline UV signal stabilizes.

  • Sample Loading: Dissolve the enriched product from Protocol A in a minimum volume of DCM. Apply evenly to the top of the column.

  • Elution: Run the column using the modified mobile phase. Monitor fractions via TLC (using the same modified solvent) or UV detection (254 nm for the bromophenyl group).

  • Post-Purification: Pool the product-containing fractions. Concentrate under reduced pressure, then place on a high-vacuum line for 12 hours to ensure complete removal of residual TEA.

Section 4: Visualizations of Workflows

Extraction Start Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl (Aqueous) Start->AcidWash OrgDiscard Organic Layer (Discard Neutral Impurities) AcidWash->OrgDiscard Organic phase AqLayer Aqueous Layer (Protonated Diazepane) AcidWash->AqLayer Aqueous phase Basify Basify to pH > 10 (with 6M NaOH) AqLayer->Basify ExtractOrg Extract with DCM/EtOAc (Organic) Basify->ExtractOrg PureAmine 1-((4-Bromophenyl)sulfonyl)- 4-methyl-1,4-diazepane (Free Base) ExtractOrg->PureAmine Dry & Concentrate

Workflow for the acid-base extraction of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

Chromatography Goal Select Purification Method NP Normal Phase (Silica) Goal->NP RP Reversed-Phase (C18) Goal->RP NP_Bare Bare Silica Gel NP->NP_Bare Add 1-2% TEA NP_Amine Amine-Functionalized Silica (KP-NH) NP->NP_Amine No modifier needed RP_Acidic Acidic Mobile Phase (0.1% TFA) RP->RP_Acidic Protonated amine RP_Basic Basic Mobile Phase (0.1% NH4OH) RP->RP_Basic Free base amine

Decision tree for selecting a chromatographic purification method for basic diazepane derivatives.

References
  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • Chromforum. The role of TFA on Reverse phase chromatography? Available at: [Link]

  • Royal Society of Chemistry (RSC). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at:[Link]

  • PubMed (NIH). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane in Aqueous Buffer Solutions

Welcome to the technical support guide for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and managing the stability of this compound in aqueous buffer solutions. Ensuring the stability of your compound is paramount for the accuracy and reproducibility of experimental results.

This guide is structured into a Frequently Asked Questions (FAQs) section for general queries and a detailed Troubleshooting Guide for specific issues you may encounter. We will also provide a comprehensive experimental protocol for you to establish the stability profile of this compound in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane and why is its stability important?

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is a specific organic molecule containing a sulfonamide functional group.[1][2] The integrity of this molecule is crucial for its intended biological or chemical activity. Degradation can lead to a decrease in the concentration of the active compound, resulting in diminished efficacy or inconsistent results in assays.[3] Furthermore, the resulting degradation products could potentially interfere with your experiment or exhibit unintended biological effects.[4] Understanding the stability profile is a critical part of drug development and analytical method validation.[3][5]

Q2: What are the primary factors that can affect the stability of this compound in aqueous buffers?

The stability of any compound in solution is influenced by several factors. For a sulfonamide-containing molecule like this, the key factors are:

  • pH: The sulfonamide bond is susceptible to hydrolysis, and the rate of this reaction is often pH-dependent.[6][7] Extreme pH values (both acidic and alkaline) can catalyze the breakdown of the molecule.[6]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions, including hydrolysis.[8]

  • Buffer Composition: Certain buffer species can potentially catalyze degradation. It is important to select a non-reactive buffer system.

  • Presence of Oxidizing Agents: Although the sulfonyl group is relatively stable against oxidation, other parts of the molecule could be susceptible.[9]

  • Light Exposure (Photostability): Exposure to UV or even ambient light can sometimes induce degradation.[10]

Q3: What are the likely degradation products of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane?

The most probable degradation pathway in an aqueous buffer is the hydrolysis of the sulfonamide (S-N) bond. This cleavage would result in two primary degradation products:

  • 4-Bromobenzenesulfonic acid

  • 1-Methyl-1,4-diazepane

Identifying these potential degradation products is a key objective of forced degradation studies, which help in developing stability-indicating analytical methods.[5][11]


Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My experimental results are inconsistent. I suspect the compound is degrading in my assay buffer.

  • Possible Cause: The pH or temperature of your assay buffer may be promoting the hydrolysis of the sulfonamide bond.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer at the temperature you are running your experiment. Ensure it is within a stable range, which for many sulfonamides is near neutral (pH 7) to slightly alkaline (pH 9).[6][7]

    • Conduct a Time-Course Experiment: Prepare a solution of your compound in the assay buffer. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time is a clear indication of instability.

    • Evaluate Temperature Effects: If your assay is performed at an elevated temperature (e.g., 37°C), consider if the experiment can be run at a lower temperature to slow down potential degradation.

    • Reference: Performing forced degradation studies is a systematic way to understand how factors like pH and temperature affect your molecule.[5][11]

Problem 2: I see new peaks appearing in the HPLC chromatogram of my stock solution.

  • Possible Cause: This is a strong indicator of compound degradation. The new peaks likely correspond to the degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), you can determine the mass of the new peaks. Compare these masses to the expected masses of the potential degradation products (4-Bromobenzenesulfonic acid and 1-Methyl-1,4-diazepane).

    • Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (e.g., acidic, basic, oxidative, thermal) to generate the degradation products.[10] This will help you confirm the identity of the new peaks in your chromatogram and validate that your HPLC method can separate the parent compound from its degradants.[4]

    • Optimize Storage Conditions: Your stock solution might be stored improperly. Consider preparing fresh stock solutions more frequently, storing them at a lower temperature (e.g., -20°C or -80°C), and protecting them from light.

Problem 3: The concentration of my compound, as determined by UV-Vis spectrophotometry, is decreasing over time.

  • Possible Cause: While this indicates a loss of the parent compound, UV-Vis is a non-specific technique. The degradation products might also absorb at the same wavelength, masking the true extent of degradation.

  • Troubleshooting Steps:

    • Switch to a Stability-Indicating Method: HPLC is the preferred method for stability studies because it can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's concentration over time.[12][13]

    • Develop an HPLC Method: A reversed-phase HPLC method with UV detection is generally suitable for this type of molecule. You can find numerous resources on developing HPLC methods for sulfonamides.[14][15]

    • Re-evaluate Stability: Once you have a reliable HPLC method, repeat your stability assessment to get a true picture of the degradation kinetics.

Experimental Protocol: Assessing Aqueous Stability via HPLC

This protocol outlines a forced degradation study to determine the stability of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane in different aqueous buffers.

Objective: To evaluate the stability of the compound under acidic, neutral, and basic conditions at a specified temperature.

Materials:

  • 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., phosphate, citrate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Buffer Solutions:

    • Prepare three buffers:

      • Acidic: 0.1 M HCl (pH ~1)

      • Neutral: Phosphate-buffered saline (PBS) (pH ~7.4)

      • Basic: 0.1 M NaOH (pH ~13)

  • Incubation:

    • For each buffer condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 50°C to accelerate degradation).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by neutralizing the pH (for acidic and basic samples) and/or diluting with the mobile phase and storing at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method that provides good separation between the parent compound and any potential degradation peaks.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm)

      • Injection Volume: 10 µL

    • Analyze all samples from the time course study.

  • Data Analysis:

    • For each time point and buffer condition, determine the peak area of the parent compound.

    • Plot the percentage of the remaining parent compound (relative to time 0) against time for each condition.

    • This will provide a clear visual representation of the compound's stability under different pH conditions.

Data Presentation

The results of your stability study can be summarized in a table:

Time (hours)% Remaining (pH 1)% Remaining (pH 7.4)% Remaining (pH 13)
0100100100
1959992
2889885
4759770
8559548
24209215

Note: The data in this table is for illustrative purposes only.

Visualizations

Predicted Degradation Pathway

G parent 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane product1 4-Bromobenzenesulfonic acid parent->product1  Hydrolysis (H₂O, H⁺/OH⁻) product2 1-Methyl-1,4-diazepane parent->product2  Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Predicted hydrolytic degradation of the parent compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution incubate Incubate Stock in Buffers at 50°C stock->incubate buffers Prepare pH Buffers (Acid, Neutral, Base) buffers->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze Samples by HPLC sample->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for conducting a forced degradation study.

References

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 19). Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • 1-(4-Bromophenylsulfonyl)-[6][11]diazepane. PubChem.

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
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  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18). Inorganic Chemistry.
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  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022, November 21). Letters in Applied NanoBioScience.
  • 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1,4-diazepane. Guidechem.
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  • Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. (1994, September 2). PubMed.
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  • (S)-1-BOC-2-METHYL-[6][11]DIAZEPANE. (2025, September 29). ChemicalBook.

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Reference Data & Comparative Studies

Validation

A Comparative In Vivo Validation Guide for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

An Objective Framework for Assessing Novel Psychoactive Compound Efficacy and Safety Executive Summary The development of novel chemical entities (NCEs) for central nervous system (CNS) disorders requires a rigorous, mul...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Framework for Assessing Novel Psychoactive Compound Efficacy and Safety

Executive Summary

The development of novel chemical entities (NCEs) for central nervous system (CNS) disorders requires a rigorous, multi-faceted validation process. This guide provides a comprehensive framework for the in vivo characterization of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane , a novel compound with a hypothesized psychoactive profile. Based on its structural motifs—a 1,4-diazepine core known for CNS activity and a sulfonyl group that can modulate physicochemical properties—we propose a validation pathway targeting potential antipsychotic and anxiolytic/antidepressant effects.[1][2][3] This document outlines a phased in vivo strategy, from initial toxicity and pharmacokinetic profiling to a battery of behavioral assays. We establish a robust comparative structure, benchmarking the test compound against clinically relevant positive controls (Clozapine, Fluoxetine) and a vehicle negative control. Detailed, step-by-step protocols for key experiments are provided to ensure methodological soundness and reproducibility. The ultimate goal is to generate a high-fidelity biological data package to guide future development decisions for this NCE.

Part 1: Compound Profile & Rationale for In Vivo Assessment

Structural Analysis of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

The subject of this guide, which we will refer to as Compound X , possesses a unique chemical architecture that suggests potential neuromodulatory activity.

  • 1,4-Diazepine Core: This seven-membered heterocyclic scaffold is a well-established pharmacophore present in numerous CNS-acting drugs, including benzodiazepines (anxiolytics) and some atypical antipsychotics.[1][2][4] Its presence suggests a high probability of interaction with neurotransmitter systems.

  • (4-Bromophenyl)sulfonyl Moiety: Diaryl sulfone structures are found in compounds with a wide array of biological activities.[5] The sulfonyl group significantly influences the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The bromophenyl substitution increases lipophilicity, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS drugs.[6]

  • N-Methyl Group: The methylation at the N4 position of the diazepine ring is crucial, as it eliminates a hydrogen bond donor site and introduces a permanent positive charge at physiological pH, which can fundamentally alter receptor binding affinity and selectivity compared to its unmethylated parent compound.[7]

Given these features, Compound X is hypothesized to be a novel psychoactive substance (NPS) potentially targeting dopamine and/or serotonin receptors, common targets for antipsychotic and antidepressant medications.[8][9]

The Imperative for In Vivo Validation

While in vitro assays using isolated cells or receptors are essential for initial screening, they cannot predict the complex biological fate of a compound in a living organism.[10][11] A transition to in vivo models is mandatory to understand the integrated effects of:

  • Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME) determine the compound's concentration and persistence in the brain versus plasma.[12][13]

  • Pharmacodynamics (PD): The compound's effect on physiological and behavioral endpoints, which result from the interplay of target engagement, off-target effects, and metabolic transformation.[14]

  • Safety and Tolerability: Assessing the overall systemic impact and identifying potential toxicities are critical for any potential therapeutic agent.[11][15]

This guide, therefore, focuses on creating a self-validating system of in vivo experiments to comprehensively profile Compound X.

Part 2: The Comparative Experimental Framework

To objectively evaluate the biological activity of Compound X, its performance must be benchmarked against well-characterized reference compounds. This three-arm approach ensures that any observed effects are specific and meaningful.

  • Test Article: 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (Compound X)

  • Positive Controls:

    • Clozapine: An atypical antipsychotic with a complex pharmacology, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. It is a gold standard for validating models of antipsychotic activity, particularly those sensitive to "atypical" profiles.[8]

    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as a positive control in behavioral models of depression and anxiety.[16][17]

  • Negative Control:

    • Vehicle: The non-active solution used to dissolve and administer the test articles (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). This control is essential to rule out effects caused by the injection procedure or the formulation itself.[18][19]

Part 3: A Phased In Vivo Validation Workflow

We propose a sequential, four-phase workflow to systematically characterize Compound X. This approach ensures that data from each phase informs the design of the next, optimizing animal use and resource allocation.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Behavioral Efficacy cluster_3 Phase 4: Mechanism of Action P1 Acute Toxicity Assessment Determine Maximum Tolerated Dose (MTD) Observe for overt clinical signs P2 PK Profiling Single dose administration Measure plasma & brain concentrations over time (LC-MS/MS) Determine Cmax, Tmax, Half-life, Brain/Plasma Ratio P1->P2 Inform Doses P3_1 Locomotor Activity Open Field Test P2->P3_1 Inform Dosing Regimen P3_2 Antipsychotic-like Screening Prepulse Inhibition (PPI) P3_1->P3_2 P3_3 Anxiolytic/Antidepressant Screening Elevated Plus Maze (EPM) Forced Swim Test (FST) P3_2->P3_3 P4 Target Engagement (Optional) Ex vivo receptor occupancy Neurochemical analysis (Microdialysis) P3_3->P4 Correlate Behavior to Target

Caption: Phased workflow for in vivo validation.

Phase 1: Preliminary Toxicity and Dose-Ranging

The primary goal is to identify a safe dose range for subsequent studies. An acute toxicity study will establish the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce overt signs of toxicity or mortality. This is a critical first step before proceeding to efficacy models.[15]

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the ADME properties of Compound X is crucial for interpreting behavioral data. A key metric is the brain-to-plasma concentration ratio, which confirms that the compound reaches its intended site of action, the CNS.[6] This phase will determine the time to maximum concentration (Tmax), which informs the optimal pre-treatment time for behavioral experiments.

Phase 3: Behavioral Pharmacology for Efficacy

This phase employs a battery of validated rodent behavioral assays to test the primary hypotheses regarding Compound X's biological activity.

  • Open Field Test (OFT): This assay provides a primary assessment of general locomotor activity and exploratory behavior. It can indicate whether a compound has stimulant, sedative, or anxiolytic-like properties.[20][21]

  • Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a drug to reverse a chemically-induced deficit in PPI (e.g., by a dopamine agonist like apomorphine) is highly predictive of antipsychotic efficacy.[8]

  • Elevated Plus Maze (EPM) & Forced Swim Test (FST): These are standard screening tools for anxiolytic and antidepressant-like activities, respectively.[17][20] An increase in time spent in the open arms of the EPM suggests anxiolytic effects, while a decrease in immobility time in the FST suggests antidepressant potential.[17]

Phase 4: Target Engagement and Neurochemistry

If behavioral results are promising, this phase aims to confirm that Compound X interacts with its hypothesized molecular targets in vivo. Techniques like ex vivo receptor occupancy can quantify the percentage of target receptors bound by the drug at behaviorally active doses.[22]

Part 4: Data Presentation and Comparative Interpretation

Quantitative data from behavioral assays should be summarized in tables to allow for direct, at-a-glance comparisons between treatment groups.

Table 1: Hypothetical Comparative Data from Behavioral Assays

Parameter Vehicle (Negative Control) Compound X (10 mg/kg) Clozapine (5 mg/kg) Fluoxetine (20 mg/kg)
Open Field: Total Distance (m) 150 ± 12 115 ± 10* 95 ± 8* 145 ± 11
PPI: % Inhibition (Apomorphine model) 25 ± 4 55 ± 5* 60 ± 6* 28 ± 3
EPM: % Time in Open Arms 15 ± 3 35 ± 4* 20 ± 3 38 ± 5*
FST: Immobility Time (s) 180 ± 15 110 ± 12* 175 ± 14 95 ± 10*

Data are presented as Mean ± SEM. * indicates p < 0.05 compared to Vehicle control.

Interpretation of Hypothetical Data:

  • Locomotor Activity: Compound X shows a slight but significant reduction in locomotor activity, similar to but less pronounced than the known sedative effects of Clozapine. This suggests it is not a psychostimulant.

  • Antipsychotic-like Activity: Compound X robustly reverses the PPI deficit, with an efficacy comparable to Clozapine. This is strong evidence for antipsychotic-like potential.

  • Anxiolytic/Antidepressant Activity: Compound X demonstrates strong anxiolytic and antidepressant-like effects, performing similarly to Fluoxetine in the EPM and FST.

This hypothetical profile suggests Compound X may be a novel agent with a broad therapeutic window, potentially acting as an atypical antipsychotic with additional mood-stabilizing properties.

Part 5: Detailed Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least 7 days before experimentation. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Vehicle: 0.9% Saline containing 5% DMSO and 5% Tween® 80.

  • Preparation: Dissolve compounds in DMSO first, then add Tween® 80, and finally bring to volume with saline. Vortex thoroughly.

  • Administration: Intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

This protocol assesses sensorimotor gating, a key translational measure for antipsychotic activity.

G cluster_workflow PPI Experimental Workflow A Acclimatize Mouse (5 min in chamber with 65 dB background noise) B Session Start: 120 trials A->B C Trial Types (Randomized): 1. Pulse Alone (120 dB, 40 ms) 2. Prepulse + Pulse (75 dB prepulse, 100 ms before 120 dB pulse) 3. No Stimulus (background noise) B->C D Measure Startle Amplitude (Vmax) C->D E Calculate % PPI: 100 - [(Startle on Prepulse+Pulse / Startle on Pulse Alone) * 100] D->E

Caption: Workflow for the Prepulse Inhibition (PPI) test.

  • Pre-treatment: Administer Vehicle, Compound X, or Clozapine i.p. 30 minutes before the test.

  • Induction of Deficit: 15 minutes before the test, administer a dopamine agonist like apomorphine (2 mg/kg, s.c.) to all groups to induce a PPI deficit (except for a baseline control group).

  • Acclimatization: Place the mouse in the startle chamber (SR-LAB, San Diego Instruments) and allow a 5-minute acclimatization period with 65 dB background white noise.

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB, 40 ms burst of white noise.

    • Prepulse-pulse trials: A 75 dB, 20 ms prepulse, followed 100 ms later by the 120 dB pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle response is measured as the maximal force exerted by the mouse. Percent PPI is calculated as: 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ].

Protocol: Forced Swim Test (FST)

This protocol is a widely used screen for antidepressant efficacy.[8][17]

  • Pre-treatment: Administer Vehicle, Compound X, or Fluoxetine i.p. 60 minutes before the test.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place the mouse into the cylinder.

    • The test duration is 6 minutes.

    • A camera records the session from the side.

  • Scoring: An observer blinded to the treatment conditions scores the last 4 minutes of the test. The primary measure is the total time spent immobile, defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across treatment groups. A significant decrease in immobility is indicative of an antidepressant-like effect.

Part 6: Conclusion and Future Directions

This guide presents a structured, comparative approach to the in vivo validation of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. By progressing through systematic phases of toxicity, pharmacokinetics, and behavioral pharmacology, researchers can build a robust data package. The inclusion of appropriate positive and negative controls is non-negotiable for the objective interpretation of results.[18]

If Compound X demonstrates a favorable profile—good brain penetration, efficacy in behavioral models, and a wide safety margin—several future directions are warranted:

  • Chronic Dosing Studies: To assess the effects of long-term administration and potential for tolerance or sensitization.

  • Disease-Relevant Models: Testing in more complex genetic or neurodevelopmental models of schizophrenia or depression.[8]

  • Off-Target Profiling: A comprehensive screen to identify potential interactions with other receptors or enzymes that could lead to side effects.

  • Metabolite Identification: Characterizing the major metabolites to determine if they contribute to the compound's efficacy or toxicity.[14]

By following this rigorous, evidence-based framework, the true biological activity and therapeutic potential of this novel compound can be effectively elucidated.

References

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  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship. Available at: [Link]

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  • Free, R. B., et al. (2018). In vivo Behavioral Characterization of ML417, a Novel D3 Dopamine Receptor‐selective Agonist. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Gabellieri, E., & Schmidt, F. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. Available at: [Link]

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Comparative

Comprehensive Selectivity and Cross-Reactivity Profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane: A Comparative Guide

As of 2026, the development of highly selective 5-hydroxytryptamine 6 (5-HT6) receptor antagonists remains a critical frontier in neuropharmacology, particularly for addressing cognitive deficits in Alzheimer's disease a...

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Author: BenchChem Technical Support Team. Date: March 2026

As of 2026, the development of highly selective 5-hydroxytryptamine 6 (5-HT6) receptor antagonists remains a critical frontier in neuropharmacology, particularly for addressing cognitive deficits in Alzheimer's disease and schizophrenia. The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane represents a classic arylsulfonyl-amine pharmacophore.

This guide provides an in-depth, objective evaluation of this compound's cross-reactivity and functional selectivity compared to industry-standard alternatives like SB-271046 and Idalopirdine. By dissecting the structural causality behind its binding profile and detailing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals.

Structural Rationale and Target Biology

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Antagonism of this receptor enhances cholinergic and glutamatergic neurotransmission, which is the basis for its pro-cognitive effects [1].

The molecular architecture of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is engineered to exploit the specific topography of the 5-HT6 orthosteric site:

  • The 1,4-Diazepane (Homopiperazine) Core: The basic nitrogen (N4) is protonated at physiological pH, forming a mandatory, charge-reinforced salt bridge with Asp106 in transmembrane domain 3 (TM3). The 4-methyl substitution prevents rapid oxidative N-dealkylation, improving metabolic stability compared to unsubstituted analogs.

  • The Arylsulfonyl Moiety: The sulfonyl oxygens act as hydrogen bond acceptors, while the bulky, polarizable 4-bromophenyl group projects into a deep, lipophilic pocket formed by TM4, TM5, and TM6. The bromine atom engages in halogen bonding with backbone carbonyls, driving high-affinity binding [2].

Pathway Ligand Arylsulfonyl Diazepane Receptor 5-HT6 Receptor (TM3/TM5/TM6) Ligand->Receptor Competitive Binding G_Protein Gs Protein Receptor->G_Protein Blocks Activation Effector Adenylyl Cyclase G_Protein->Effector Prevents Stimulation Signal cAMP Reduction (Antagonism) Effector->Signal Output

Caption: 5-HT6 receptor Gs-coupled signaling pathway targeted by arylsulfonyl diazepane antagonists.

The Causality of Cross-Reactivity

A major attrition factor for 5-HT6 antagonists is off-target binding. The high sequence homology within the serotonin receptor family necessitates rigorous selectivity profiling.

  • 5-HT2A Cross-Reactivity: Binding to 5-HT2A can induce cardiovascular liabilities and hallucinogenic effects. The flexible 1,4-diazepane ring can sometimes adopt conformations that fit the 5-HT2A pocket, unlike more rigid piperazine analogs.

  • 5-HT7 Cross-Reactivity: 5-HT7 governs thermoregulation and circadian rhythms. Arylsulfonyl derivatives frequently exhibit dual 5-HT6/5-HT7 affinity [3].

  • hERG Inhibition: The combination of a basic amine and a lipophilic tail is a classic pharmacophore for the hERG potassium channel, posing a risk for QT interval prolongation.

Workflow S1 Primary Screening [3H]-LSD Binding (5-HT6) S2 Selectivity Profiling (5-HT1A, 2A, 2C, 7, D2) S1->S2 Ki < 10 nM S3 Functional Assay HTRF cAMP Accumulation S2->S3 >100x Selectivity S4 Safety Pharmacology hERG Patch-Clamp S3->S4 Confirmed Antagonist

Caption: Tiered screening workflow for evaluating cross-reactivity and functional selectivity.

Experimental Methodologies

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific biochemical safeguards.

Protocol A: Radioligand Competition Binding Assay

This assay provides a true thermodynamic measure of affinity ( Ki​ ) across receptor subtypes.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT6, 5-HT2A, or 5-HT7 receptors in 50 mM Tris-HCl (pH 7.4). Causality: Tris buffer maintains physiological pH, critical for the protonation state of the diazepane nitrogen.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic diazepane compound from binding non-specifically to the filter, which would artificially inflate background noise.

  • Incubation: Incubate 15 µg of membrane protein with 2 nM [3H] -LSD (for 5-HT6) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 120 minutes at 37°C to reach equilibrium.

  • Termination & Detection: Terminate via rapid vacuum filtration. Wash filters thrice with ice-cold buffer to trap receptor-bound radioligand while flushing unbound ligand. Quantify via liquid scintillation counting.

  • Validation Control: Use 10 µM Methiothepin to define non-specific binding.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Binding does not equate to functional antagonism. This assay verifies that the compound inhibits serotonin-induced cAMP production.

  • Cell Seeding: Plate 5-HT6-expressing CHO cells in 384-well plates at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing signal accumulation.

  • Antagonist Pre-incubation: Add the test compound and incubate for 15 minutes.

  • Agonist Challenge: Add serotonin (5-HT) at its EC80​ concentration. Incubate for 30 minutes.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (anti-cAMP cryptate and d2-labeled cAMP). Causality: The HTRF format utilizes FRET; unlabeled endogenous cAMP competes with d2-cAMP, leading to a decrease in the FRET signal, providing a highly sensitive, interference-free readout.

Comparative Performance Data

The tables below synthesize the quantitative selectivity and functional data for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane against two benchmark 5-HT6 antagonists.

Table 1: Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT65-HT2A5-HT7D25-HT6 / 5-HT2A Selectivity Ratio
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane 3.2 ± 0.4415 ± 2285 ± 6>10,000~130x
SB-271046 (Standard)1.2 ± 0.2>10,000>10,000>10,000>8,300x
Idalopirdine (Clinical Ref)1.6 ± 0.3185 ± 15210 ± 18>10,000~115x

Data Interpretation: The title compound exhibits excellent single-digit nanomolar affinity for 5-HT6. However, its flexible diazepane ring results in a narrower selectivity window against 5-HT7 (approx. 26-fold) compared to the rigid piperazine core of SB-271046. Its selectivity over 5-HT2A is comparable to the clinical candidate Idalopirdine.

Table 2: Functional Antagonism and Safety Pharmacology
CompoundcAMP Inhibition ( IC50​ , nM)Mode of ActionhERG Inhibition ( IC50​ , µM)
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane 12.5 ± 1.8Pure Antagonist14.2
SB-271046 4.5 ± 0.8Pure Antagonist>30.0
Idalopirdine 8.1 ± 1.1Pure Antagonist8.5

Data Interpretation: The functional IC50​ aligns well with the binding Ki​ , confirming pure antagonistic behavior without partial agonist activity. The hERG IC50​ of 14.2 µM indicates a moderate safety margin. The bulky 4-bromo substituent increases lipophilicity (LogP), which slightly drives hERG affinity compared to less lipophilic analogs, though it remains safer than Idalopirdine in this specific metric.

Conclusion

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is a potent and functionally validated 5-HT6 receptor antagonist. While it does not achieve the extreme selectivity profile of SB-271046, its performance closely mirrors that of advanced clinical candidates like Idalopirdine. The primary structural liability—the flexibility of the 1,4-diazepane ring—drives slight cross-reactivity with the 5-HT7 receptor. For researchers utilizing this compound, it serves as an excellent tool compound for in vitro assays, provided that 5-HT7 mediated off-target effects are controlled for in complex biological systems.

References

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties ACS Publications (Journal of Medicinal Chemistry)[Link] [1]

  • 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines are 5-HT(6) receptor ligands Binding Database (EBI) / Bioorganic & Medicinal Chemistry Letters [Link] [2]

  • New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: Synthesis and biological evaluation ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry[Link] [3]

Validation

Reproducibility and Performance Comparison in the Synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Executive Summary The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane involves the precise N-sulfonylation of a homopiperazine derivative. Because the 1,4-diazepane ring is a highly valuable pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane involves the precise N-sulfonylation of a homopiperazine derivative. Because the 1,4-diazepane ring is a highly valuable pharmacophore in CNS therapeutics and kinase inhibitors, ensuring high-purity, scalable, and reproducible synthesis is critical for drug development professionals.

This guide objectively compares three distinct synthetic methodologies—Batch Direct Sulfonylation, Continuous Flow Sulfonylation, and an Orthogonal Protection Route. By analyzing the causality behind reagent selection, thermodynamics, and real-time validation checkpoints, this document serves as a definitive blueprint for optimizing sulfonamide coupling workflows.

Mechanistic Rationale & Pathway

The core transformation relies on the electrophilic addition of to the secondary amine of . The reaction proceeds via a transient sulfonammonium intermediate. The rapid elimination of a chloride ion, driven by a non-nucleophilic base, yields the stable sulfonamide.

ReactionMechanism N1 1-Methyl-1,4-diazepane (Amine Nucleophile) N4 Sulfonammonium Intermediate N1->N4 Nucleophilic Attack N2 4-Bromobenzenesulfonyl Chloride (Electrophile) N2->N4 Electrophilic Addition N3 DIPEA Base (Proton Scavenger) N3->N4 Neutralizes HCl N5 1-((4-Bromophenyl)sulfonyl)- 4-methyl-1,4-diazepane N4->N5 Chloride Elimination

Mechanistic pathway of 1-methyl-1,4-diazepane sulfonylation with 4-bromobenzenesulfonyl chloride.

Methodological Comparison

To objectively evaluate the best approach for synthesizing this molecule, we compare three distinct paradigms:

  • Method A: Batch Direct Sulfonylation (The Industry Standard) The traditional approach utilizing a round-bottom flask, a halogenated solvent, and an amine base. While operationally simple, it struggles with localized exotherms that can trigger substrate degradation.

  • Method B: Continuous Flow Sulfonylation (The Modern Alternative) Leveraging a microreactor setup, this method provides superior heat and mass transfer. It is highly recommended for scaling up , as it effectively eliminates thermal hot-spots.

  • Method C: Orthogonal Protection Route (The Baseline) Involves starting with 1-Boc-1,4-diazepane, sulfonylating, deprotecting with TFA, and finally methylating via an Eschweiler-Clarke reaction. While it guarantees zero bis-sulfonylation, the atom economy is exceptionally poor.

Quantitative Performance Data

Table 1: Synthesis Method Performance Comparison

MetricMethod A: Batch DirectMethod B: Continuous FlowMethod C: Orthogonal Protection
Overall Yield 78 - 82%92 - 95%65 - 70%
Purity (LC-MS) > 95%> 99%> 98%
Reaction Time 4.0 hours5.0 minutes (Residence)24.0 hours (3 steps)
E-Factor ~ 45~ 15> 120
Scalability Moderate (Exotherm risk)Excellent (Linear scale-up)Poor (Multi-step purification)

Table 2: Reagent Equivalents & Cost-Efficiency (Per 10 mmol scale)

ComponentMethod A (Batch)Method B (Flow)Mechanistic Purpose
1-Methylhomopiperazine 1.0 eq1.0 eqLimiting Nucleophile
4-Bromobenzenesulfonyl Cl 1.05 eq1.05 eqElectrophile
DIPEA 1.5 eq1.5 eqNon-nucleophilic Base
Solvent Volume 30 mL (DCM)20 mL (THF)Reaction Medium

Causality & Troubleshooting (Expert Insights)

As a drug development professional, understanding why a protocol works is more important than the protocol itself.

  • Base Selection (DIPEA vs. TEA): Triethylamine (TEA) is a common base but can act as a competitive nucleophile, forming a highly reactive, unstable sulfonylammonium intermediate that is prone to hydrolysis if trace moisture is present. N,N-Diisopropylethylamine (DIPEA) features bulky isopropyl groups that provide steric hindrance, restricting its role strictly to a proton scavenger.

  • Solvent Dynamics (DCM vs. THF): Dichloromethane (DCM) is excellent for batch reactions due to its high solubility profile. However, its low boiling point (39.6 °C) makes it susceptible to outgassing and bubble formation in microreactors if localized exotherms occur. Tetrahydrofuran (THF) (boiling point 66 °C) provides a wider thermal safety margin for continuous flow systems and maintains the DIPEA-HCl byproduct in solution under dynamic pressure, preventing microreactor fouling.

  • Temperature Causality: The S-N coupling is highly exothermic. If the internal temperature in Batch (Method A) exceeds 10 °C during the addition phase, the sulfonyl chloride can undergo competitive hydrolysis with any adventitious water, drastically lowering the yield and creating difficult-to-remove sulfonic acid impurities.

Self-Validating Experimental Protocols

Protocol A: Batch Direct Sulfonylation

Ideal for initial library synthesis and small-scale (< 5 grams) production.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (1.0 eq, 10 mmol, 1.14 g) and DIPEA (1.5 eq, 15 mmol, 2.6 mL) in anhydrous DCM (20 mL) under an inert N₂ atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq, 10.5 mmol, 2.68 g) in anhydrous DCM (10 mL). Add this solution dropwise via a syringe pump over 30 minutes.

    • Validation Checkpoint 1: Monitor the internal temperature. It must not exceed 5 °C during addition to prevent sulfonyl chloride hydrolysis.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4 hours.

    • Validation Checkpoint 2: Analyze a 10 µL aliquot via TLC (EtOAc/Hexane 1:1). The disappearance of the sulfonyl chloride spot (Rf ~0.8) and the appearance of a single UV-active product spot (Rf ~0.4) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Continuous Flow Sulfonylation

Ideal for scale-up, minimizing E-factor, and maximizing purity.

  • Stock Solutions:

    • Solution A: Prepare a 0.5 M solution of 1-methylhomopiperazine and 0.75 M DIPEA in anhydrous THF.

    • Solution B: Prepare a 0.525 M solution of 4-bromobenzenesulfonyl chloride in anhydrous THF.

  • System Priming: Prime a dual-syringe pump system and a perfluoroalkoxy (PFA) coil reactor (Internal Volume = 5.0 mL) with anhydrous THF. Submerge the reactor coil in a water bath strictly maintained at 25 °C.

  • Execution: Pump Solution A and Solution B simultaneously at equal flow rates of 0.5 mL/min into a static T-mixer directly preceding the PFA coil. (Total flow rate = 1.0 mL/min, yielding a precise residence time of 5.0 minutes).

    • Validation Checkpoint 1: Monitor the system backpressure. A sudden spike indicates DIPEA-HCl precipitation; if observed, slightly decrease the concentration of the stock solutions or increase the ambient bath temperature to 30 °C.

  • Collection & Isolation: Direct the reactor effluent into a collection flask pre-filled with 50 mL of saturated aqueous NaHCO₃. Perform a standard liquid-liquid extraction (EtOAc/Water), dry the organic phase, and evaporate to yield the highly pure product without the need for column chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228349, 1-Methylhomopiperazine" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31398, 4-Bromobenzenesulfonyl chloride" PubChem. URL:[Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling" Organic Chemistry Portal. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. As a specialized chemical used in research and development, understanding its...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. As a specialized chemical used in research and development, understanding its structural components is key to mitigating risks during its handling and disposal. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols to ensure both personal and environmental safety.

Compound Profile and Inferred Hazard Assessment

Due to its specific nature as a research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is not readily accessible. Therefore, a robust hazard assessment must be inferred from its constituent functional groups: the bromophenyl group, the sulfonyl group, and the methyl-1,4-diazepane core.

PropertyData / Inferred Information
Molecular Formula C₁₂H₁₇BrN₂O₂S
Molecular Weight 333.25 g/mol [1]
Chemical Structure A diazepane ring system N-substituted with a methyl group and N'-substituted with a 4-bromophenylsulfonyl group.
Key Functional Groups Halogenated Aromatic Ring (Bromophenyl): This classifies the compound as a halogenated organic substance. Halogenated organics require specific disposal pathways, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[2][3]
Sulfonyl Group: This group is related to sulfonyl halides, which are reactive and can cause burns upon contact with moisture.[4][5] While this compound is a sulfonamide and more stable, its decomposition can release sulfur oxides (SOx), which are respiratory irritants.[4][6]
1,4-Diazepane Moiety: This seven-membered heterocyclic ring is a common scaffold in pharmacologically active compounds.[7][8][9] Its basic nitrogen atoms can influence reactivity and solubility.
Inferred Hazards Toxicity: Likely harmful if swallowed (Acute Oral Toxicity), based on data for similar brominated aromatic compounds.[10][11]
Irritation: Potential for skin and eye irritation. Sulfonyl-containing compounds can be corrosive or irritating.[5][12]
Environmental: Should be prevented from entering drains or waterways.[13] Organic compounds, especially those containing halogens, can be harmful to aquatic life.[14]
Combustion Products: Thermal decomposition is expected to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen bromide (HBr).[4][6]

Essential Safety and Handling Protocols

Prior to beginning any disposal procedure, ensure all necessary safety measures are in place. These protocols are designed to protect laboratory personnel from potential exposure and to manage accidental spills effectively.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[13]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[15]

Emergency Procedures
  • Spills: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[13][14] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[13]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[14] Firefighting will produce hazardous decomposition products; therefore, a self-contained breathing apparatus should be worn by emergency responders.[4]

Step-by-Step Disposal Protocol

The proper disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is predicated on one critical principle: strict segregation as halogenated organic waste .

Step 1: Waste Characterization and Segregation

Immediately upon generation, identify any waste containing this compound as "Halogenated Organic Waste." This is the most important classification.

Senior Application Scientist's Note: Halogenated organic waste cannot be disposed of with non-halogenated waste. The presence of bromine necessitates a specialized high-temperature incineration process equipped with "scrubbers" to neutralize the acidic hydrogen bromide gas formed during combustion.[3] Mixing waste streams leads to significantly higher disposal costs and regulatory non-compliance.[16]

Keep this waste stream separate from:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[16]

  • Aqueous waste (acids, bases, salt solutions).[2]

  • Solid non-hazardous waste.

  • Sharps and broken glass.

Step 2: Containerization
  • Primary Container: Collect all waste containing 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (both solids and solutions) in a designated, robust, leak-proof container compatible with organic materials.[14][17]

  • Container Type: A plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy is recommended. Ensure the container has a secure, screw-top cap.

  • Venting: Do not tighten the lid completely if there is a possibility of gas generation from mixed waste, though this is less likely for this specific compound unless mixed with reactive substances.[17]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The label must be clear, durable, and affixed to the container as soon as the first drop of waste is added.

The label must include:

  • The words "HAZARDOUS WASTE" .[16]

  • The full chemical name: "1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane" and any other organic solvents present with their approximate percentages.[16]

  • The primary hazard classification: "HALOGENATED ORGANIC WASTE" .[2][15]

  • Associated hazard symbols/pictograms (e.g., Harmful/Toxic, Irritant).

  • The date of accumulation.

  • The name of the principal investigator or laboratory group.

Step 4: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated, well-ventilated secondary containment bin within the laboratory.

  • This storage area should be away from heat sources, open flames, and incompatible materials (e.g., strong acids, bases, or oxidizing agents).[14][15]

  • The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

Step 5: Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or dispose of this chemical yourself. The only acceptable final step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

  • Documentation: Follow your institution's procedures for requesting a chemical waste pickup. Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. Retain all disposal records provided by the EHS or contractor for regulatory compliance.[14]

Decontamination

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone). The first rinse (and subsequent rinses if heavily contaminated) must be collected and disposed of as Halogenated Organic Waste .

  • Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with an appropriate solvent, followed by soap and water. The cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

G start Waste Generation: 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (Solid, Liquid, or Contaminated Material) classify Critical Step: Classify as 'HALOGENATED ORGANIC WASTE' start->classify segregate Segregate into a dedicated, properly vetted waste container. classify->segregate label Label Container Correctly: - Hazardous Waste - Full Chemical Name(s) - 'Halogenated' - Hazard Pictograms - Date segregate->label store Store in designated, secure satellite accumulation area. (Away from incompatibles) label->store contact Arrange for Disposal: Contact Institutional EHS Office or licensed contractor. store->contact end Compliant Disposal Complete contact->end

Caption: Disposal Workflow for Halogenated Organic Compounds.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-La Crosse. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Alberta. [Link]

  • Disposal Standards - Department of Biology. University of York. [Link]

  • 1-(4-Bromophenylsulfonyl)-[3][15]diazepane. PubChem, National Center for Biotechnology Information. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, National Center for Biotechnology Information. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Safety Data Sheet for 3-Bromobenzenesulfonyl chloride. Thermo Fisher Scientific. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • m-Bromobenzenesulphonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromobenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for 1-Tosyloxy-4-pentyne. ABX GmbH. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. As specific toxicological data for this compound is not exten...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane. As specific toxicological data for this compound is not extensively published, our recommendations are grounded in a thorough hazard assessment of its constituent chemical motifs: the aromatic sulfonyl group, the brominated phenyl ring, and the 1,4-diazepane core. This approach ensures a robust safety margin for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach to Safety

Understanding the "why" behind safety protocols is fundamental to building a culture of safety and trust in the laboratory. The structure of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane suggests a number of potential hazards that dictate our recommended handling procedures.

  • Aromatic Sulfonyl Moiety : While this compound is a sulfonamide, which is generally more stable than a sulfonyl chloride, related structures like 4-bromobenzenesulfonyl chloride are known to be corrosive and can cause severe skin burns and eye damage.[1] Upon decomposition (e.g., through strong heating or chemical reaction), it could release irritating oxides of sulfur. Therefore, it is prudent to treat the compound as a potential skin, eye, and respiratory irritant.

  • 1,4-Diazepane Ring : The diazepine nucleus is a well-known scaffold in pharmacologically active compounds, often associated with a range of biological effects.[2][3] Analogs containing a diazepane ring have been classified as causing skin and eye irritation, respiratory irritation, and being harmful if swallowed.[4][5] This potential for biological activity necessitates procedures that prevent inadvertent exposure through ingestion, inhalation, or skin contact.

  • Brominated Phenyl Group : The presence of bromine classifies this molecule as a halogenated organic compound. Improper disposal of such compounds can lead to significant environmental harm.[6] Furthermore, thermal decomposition of brominated organics can generate hazardous byproducts.[7] All waste must be segregated as halogenated waste for appropriate disposal.

Based on this structural analysis, 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize all routes of potential exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[8] All handling of this compound must be performed within a fume hood.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[9][10]Goggles provide a seal against splashes, while the face shield protects the entire face from splashes and airborne particles.
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[8]Provides robust protection against chemical permeation. Double-gloving allows for the safe removal of the outer glove if contaminated, without exposing the skin.
Body Protection Chemical-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Must be kept fully buttoned.
Respiratory Protection Generally not required when handled in a fume hood.If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary, which requires a formal respiratory protection program.[11][12]
Foot Protection Fully enclosed, chemical-resistant footwear.Protects against spills and dropped items.

Operational Plan: From Weighing to Disposal

Adherence to a strict, step-by-step workflow is critical for ensuring safety and experimental integrity.

Workflow for Handling Solid Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Core PPE Ensemble (Goggles, Face Shield, Lab Coat, Double Gloves) A->B C Carefully Weigh Compound (Use anti-static weigh paper) B->C D Transfer to Reaction Vessel (Minimize dust creation) C->D E Clean Spatula and Weighing Area (Use a solvent-dampened wipe) D->E F Segregate All Waste (Solid, wipes, outer gloves) E->F G Place in Labeled 'Halogenated Organic Waste' Container F->G H Doff PPE Correctly (Remove gloves last) G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for safely handling solid 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing the full core PPE ensemble.

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[9] Do not use combustible materials like paper towels directly on the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for halogenated organic waste.

    • Decontaminate the area with an appropriate solvent and wipe clean. Place all cleaning materials in the hazardous waste container.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area and alert laboratory personnel and the supervisor.

    • Prevent entry to the area.

    • Follow your institution's emergency procedures for hazardous chemical spills.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: All materials contaminated with 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane must be treated as hazardous waste.[6]

  • Segregation: This waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][13] It must not be mixed with non-halogenated waste streams.

  • Waste Streams:

    • Solid Waste: Excess solid compound, contaminated absorbent materials from spills, and contaminated consumables (e.g., weigh boats, gloves, wipes) must be collected in the designated solid halogenated waste container.

    • Aqueous Waste: Any aqueous solutions containing the compound should be collected in a designated liquid halogenated waste container.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste pickup and disposal.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • 1-(4-Bromophenylsulfonyl)-[9][14]diazepane | C11H15BrN2O2S | CID 16637150. PubChem. [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Safety D
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • 1-(4-methylphenyl)-1,4-diazepane — Chemical Substance Information. NextSDS. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1-(4-fluorophenyl)-1,4-diazepane — Chemical Substance Information. NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
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